molecular formula C13H11Cl2NO4 B2423737 (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid CAS No. 111104-28-0

(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

Cat. No.: B2423737
CAS No.: 111104-28-0
M. Wt: 316.13
InChI Key: JVVPEDTYVHWUKV-JTQLQIEISA-N
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Description

(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO4 and its molecular weight is 316.13. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4/c1-5(2)10(13(19)20)16-11(17)6-3-8(14)9(15)4-7(6)12(16)18/h3-5,10H,1-2H3,(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPEDTYVHWUKV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a compound of significant interest due to its biological activity, particularly in herbicidal applications. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H11Cl2NO4C_{13}H_{11}Cl_2NO_4 and a molecular weight of approximately 288.08 g/mol. Its structure features a unique isoindole core with two chlorine atoms at positions 5 and 6, along with dioxo functional groups that contribute to its reactivity and biological activity .

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It inhibits the growth of various weed species by disrupting critical metabolic processes, particularly photosynthesis . The herbicidal action is primarily attributed to its ability to interfere with chlorophyll synthesis and other biochemical pathways essential for plant growth.

Mechanism of Action:

  • Photosynthesis Disruption: The compound affects the electron transport chain in chloroplasts.
  • Inhibition of Metabolic Pathways: It may interfere with the synthesis of nucleic acids or proteins in sensitive plant species.

Other Biological Activities

In addition to its herbicidal properties, there is emerging evidence suggesting that this compound may have potential applications in controlling agricultural pests due to its toxicological profile. Studies have shown it can synergize with other herbicides to enhance efficacy while minimizing environmental impact .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameStructureUnique Features
5-ChloroisoindoleStructureLacks dioxo groups but retains isoindole core
5-FluoroisoindoleStructureFluorine substitution instead of chlorine
IsoxabenStructureDifferent functional groups but similar herbicidal properties

Uniqueness: The presence of both chlorinated dioxo groups distinguishes this compound from other isoindole derivatives, enhancing its biological activity and specificity as a herbicide .

Study 1: Herbicidal Efficacy

A study demonstrated that this compound effectively reduced the biomass of common weed species by over 75% when applied at optimal concentrations. The study highlighted the compound's potential for use in sustainable agriculture practices .

Study 2: Inhibition of Heparanase

Another investigation focused on related isoindole derivatives showed that compounds within this class could inhibit heparanase activity with IC50 values ranging from 200 to 500 nM. This suggests potential therapeutic applications beyond agriculture .

Q & A

Q. How should crystallographic data be presented to ensure reproducibility?

  • Methodology : Report unit cell parameters (e.g., a = 8.9120 Å, b = 6.3410 Å for a monoclinic P21_1 system) and refinement details (R-factors, software versions). Include CIF files in supplementary materials .

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